

Unveiling the Selectivity Profile of DS18561882: A Technical Guide

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Compound of Interest		
Compound Name:	DS18561882	
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Introduction

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[1][2] MTHFD2 is highly expressed in cancer cells and is associated with poor prognosis, making it a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the selectivity profile of **DS18561882**, including its inhibitory activity, mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Selectivity Profile

The selectivity of **DS18561882** has been primarily characterized by its potent inhibition of MTHFD2 and significantly weaker activity against its cytosolic isoform, MTHFD1. This isoform selectivity is a key attribute, suggesting a potentially favorable therapeutic window.

Target	IC50 (μM)	Selectivity (Fold vs. MTHFD2)	Reference
MTHFD2	0.0063	-	[1][5]
MTHFD1	0.57	~90	[1][5]

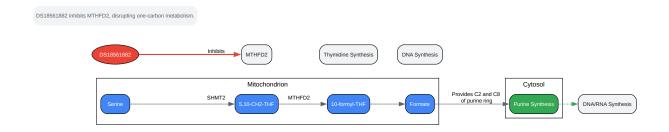
Note: Another source has reported a selectivity of >250-fold for MTHFD2 over MTHFD1.



Cell Line	Assay Type	GI50 (nM)	Reference
MDA-MB-231 (Breast Cancer)	Proliferation	140	[1][2]

Signaling Pathways and Mechanism of Action

DS18561882 exerts its anti-cancer effects by disrupting the mitochondrial one-carbon metabolism pathway. MTHFD2 is a crucial enzyme in this pathway, responsible for providing one-carbon units for the de novo synthesis of purines and thymidine, essential building blocks for DNA and RNA.[6][7] Inhibition of MTHFD2 by **DS18561882** leads to a depletion of these nucleotides, which in turn induces replication stress and activates the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8]

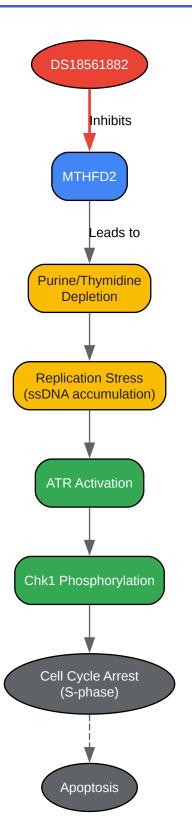


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Caption: **DS18561882** inhibits MTHFD2, disrupting one-carbon metabolism.

The depletion of nucleotides caused by **DS18561882** leads to replication fork stalling and the accumulation of single-stranded DNA (ssDNA), which activates the ATR/Chk1 signaling pathway, a key regulator of the DNA damage response.[6][9]





DS18561882 induces replication stress and DDR.

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Caption: DS18561882 induces replication stress and DDR.



Experimental Protocols MTHFD2 Enzymatic Assay

This assay quantifies the inhibitory effect of **DS18561882** on the dehydrogenase activity of MTHFD2 by monitoring the production of NADH.[1][10][11]

Materials:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
- · Recombinant human MTHFD2 enzyme
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- DS18561882 (or other test compounds) dissolved in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.
- Add serial dilutions of DS18561882 or DMSO (vehicle control) to the wells of the microplate.
- Add the reaction mixture to the wells.
- Incubate the plate at room temperature for a predetermined time.
- Initiate the enzymatic reaction by adding the substrate, CH2-THF.
- Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.



- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Determine the IC50 value by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.



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Caption: Workflow for the MTHFD2 enzymatic assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of **DS18561882** on the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line.[1][12][13][14][15]

Materials:

- MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DS18561882 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Microplate reader

Procedure:



- Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 2,500 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of **DS18561882** or DMSO (vehicle control) for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate the plate overnight in a humidified atmosphere.
- Measure the absorbance at 595 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of **DS18561882** in a living organism.[16] [17][18][19]

Materials:

- Female BALB/c nude mice
- MDA-MB-231 cells
- Phosphate-buffered saline (PBS)
- **DS18561882** formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously inoculate approximately 3 x 10⁶ MDA-MB-231 cells suspended in PBS into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., ~100 mm³).



- Randomize the mice into treatment and control groups.
- Administer DS18561882 orally at specified doses (e.g., 30, 100, and 300 mg/kg, twice daily)
 to the treatment groups. The control group receives the vehicle.[16]
- Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

DS18561882 is a highly potent and selective inhibitor of MTHFD2, demonstrating significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of one-carbon metabolism and subsequent induction of replication stress, provides a strong rationale for its development as a targeted cancer therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of **DS18561882** and other MTHFD2 inhibitors.

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